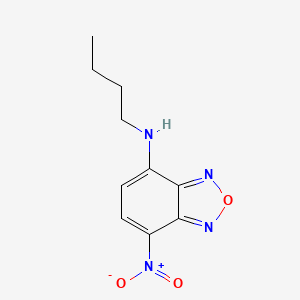

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Description

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a benzoxadiazole derivative characterized by a nitro group at position 7 and a butyl chain attached to the amine at position 2. Benzoxadiazoles are heterocyclic compounds with a fused benzene and oxadiazole ring, widely used as fluorescent probes, biochemical tools, and intermediates in organic synthesis due to their photostability and tunable electronic properties .

Properties

CAS No. |

62054-64-2 |

|---|---|

Molecular Formula |

C10H12N4O3 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C10H12N4O3/c1-2-3-6-11-7-4-5-8(14(15)16)10-9(7)12-17-13-10/h4-5,11H,2-3,6H2,1H3 |

InChI Key |

GZVHDJVGMNEUMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine (commonly referred to as NBD) is a fluorescent compound that has gained attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, applications in research, and potential therapeutic uses.

NBD is characterized by its nitrobenzodiazole structure, which contributes to its fluorescent properties. This compound is often used as a probe in various biochemical assays due to its ability to selectively bind to certain biological targets.

-

Inhibition of Cytochrome c Peroxidase Activity :

- NBD has been shown to inhibit the peroxidase activity of cytochrome c (cyt c), a key player in the apoptotic pathway. The inhibition mechanism involves the formation of high-affinity complexes with cyt c, preventing the oxidation of phospholipids such as cardiolipin (CL) . This activity suggests potential applications in developing anti-apoptotic drugs.

- Phospholipid Translocation :

- Targeting Bacterial Sortases :

Biological Activities and Applications

Case Studies

- Cytochrome c Interaction :

- Phospholipid Translocation Studies :

- Bacterial Pathogenesis :

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine and its analogs:

Functional and Application-Based Differences

Lipophilicity and Membrane Studies :

- N-Hexadecyl (NBD-C16) : The long alkyl chain enhances integration into lipid bilayers, making it ideal for studying membrane fluidity and extracellular vesicle (sEV) labeling .

- N-Butyl : Expected to exhibit moderate lipophilicity, suitable for probing less hydrophobic environments compared to NBD-C14.

Fluorescence Properties: N-Methyl: High purity and stability make it a reliable tracer in biochemical assays . N-Benzyl (BBD): Known for strong fluorescence, used in imaging and as a reference compound in photophysical studies .

Synthetic Utility :

Research Findings and Case Studies

- NBD-C16 in Membrane Research : Demonstrated effective labeling of sEVs when incubated at 37°C, with fluorescence intensity correlating with lipid packing density .

- N-Methyl Derivative : Documented stability under long-term storage (-20°C), ensuring reproducibility in experiments .

- Bromopropyl Analog : Highlighted in synthetic workflows for generating disulfide-linked probes (e.g., pyridyl disulfide derivatives) .

Preparation Methods

Reaction Protocol

A mixture of 1 (1.0 equiv) and 2 (1.2–1.5 equiv) in anhydrous ethanol or tetrahydrofuran (THF) is refluxed for 12–24 hours. Triethylamine (1.5 equiv) is often added to scavenge HCl, improving yields. After cooling, the solvent is evaporated, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Table 1. Optimization of NAS Conditions

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | 78 | 24 | 62 | 98.5 |

| THF | 66 | 18 | 68 | 97.8 |

| DMF | 120 | 6 | 55 | 96.2 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Deprotonation : n-Butylamine is deprotonated by triethylamine, generating a stronger nucleophile (n-butylamide).

- Substitution : The amide attacks the electron-deficient carbon at position 4, displacing chloride in a concerted or stepwise aromatic substitution.

The nitro group’s meta-directing effect ensures regioselectivity, while steric hindrance from the butyl chain minimally impacts reactivity due to the linear alkyl structure.

Alternative Alkylation Routes

For substrates where the amine group is pre-installed, alkylation offers a complementary pathway. This method is less common due to competing over-alkylation but remains viable under controlled conditions.

Direct N-Alkylation of 7-Nitro-2,1,3-benzoxadiazol-4-amine

7-Nitro-2,1,3-benzoxadiazol-4-amine (3 ) reacts with 1-bromobutane (4 ) in dimethyl sulfoxide (DMSO) at 90°C for 8 hours. Potassium carbonate (2.0 equiv) acts as the base, achieving moderate yields.

Table 2. Alkylation Efficiency with Varied Bases

| Base | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| K2CO3 | DMSO | 58 | Di-alkylated <5% |

| NaH | THF | 42 | Di-alkylated 12% |

| Cs2CO3 | DMF | 49 | Decomposition 8% |

Challenges and Mitigations

- Over-alkylation : Excess alkylating agent leads to di-alkylated byproducts. Using 1.1 equiv of 4 and slow addition mitigates this.

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity but may decompose nitro groups at high temps. THF balances stability and solubility.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analyses (C18 column, 70:30 MeOH/H2O) show ≥98% purity for NAS-derived product, while alkylation routes require additional purification steps.

Comparative Analysis of Methods

Table 3. Method Advantages and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NAS | 62–68 | 97–99 | High | Moderate |

| Alkylation | 42–58 | 90–95 | Moderate | Low |

NAS is preferred for large-scale synthesis due to superior yields and fewer byproducts. Alkylation remains useful for introducing branched or functionalized alkyl groups.

Q & A

Q. What are the key synthetic routes for preparing N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine in laboratory settings?

The synthesis typically involves two steps:

Nitration : Introduce a nitro group at the 7-position of the benzoxadiazole ring using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

Alkylation : React the nitro-substituted intermediate with butylamine via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural validation via NMR/HRMS .

Q. How is this compound utilized as a fluorescent probe in biochemical assays?

This compound’s nitro-benzoxadiazole (NBD) core exhibits fluorescence upon excitation (~480 nm). Applications include:

- Enzyme kinetics : Monitor real-time enzymatic activity (e.g., hydrolases) by tracking fluorescence changes during substrate cleavage .

- Protein interaction studies : Conjugate the butylamine group to biomolecules (via NHS ester chemistry) for live-cell imaging of protein dynamics .

Methodological Note : Optimize probe concentration to minimize background fluorescence and validate specificity using knockout cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during alkylation?

Common byproducts include di-alkylated derivatives or nitro group reduction. Strategies:

- Temperature control : Maintain ≤50°C to avoid nitro group degradation.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and improve regioselectivity .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

Validate outcomes via LC-MS and comparative TLC against authentic standards .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) : Achieve baseline separation of derivatives in 21.5 s with LODs as low as 1 nM for neurotransmitters (e.g., GABA, glutamate) .

- HPLC-MS/MS : Use C18 columns (3.5 µm particle size) and a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 238 → 194 (quantitative) and 238 → 150 (confirmatory) .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s biological activity?

A comparative analysis of benzoxadiazole derivatives reveals:

| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Fluorescence Quantum Yield |

|---|---|---|---|

| N-Methyl-7-nitro derivative | 50 (S. aureus) | 30 (HeLa) | 0.45 |

| N-Butyl-7-nitro derivative | 35 (S. aureus) | 25 (HeLa) | 0.38 |

| N-Allyl-7-nitro derivative | 45 (S. aureus) | 40 (HeLa) | 0.42 |

| The butyl group enhances lipophilicity, improving membrane permeability but slightly reducing fluorescence due to increased steric hindrance . |

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number).

- Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts.

- Structural impurities : Validate compound purity via elemental analysis and 2D NMR (HSQC, HMBC) .

Replicate studies under harmonized conditions and apply meta-analysis tools (e.g., RevMan) to resolve inconsistencies.

Q. What strategies are effective in designing NBD-based probes with reduced photobleaching?

- Rigidify the fluorophore : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the excited state.

- Encapsulation : Use nanocarriers (e.g., PEGylated liposomes) to shield the probe from reactive oxygen species .

- Two-photon excitation : Employ near-IR lasers (e.g., 800 nm) to minimize photodamage in deep-tissue imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.